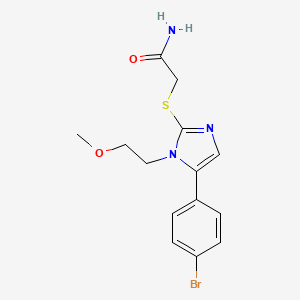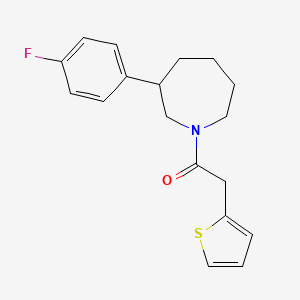
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a unique combination of a fluorophenyl group, an azepane ring, and a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the azepane ring.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving the azepane and thiophene moieties.
作用機序
The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application:
Pharmaceuticals: The compound may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects. The fluorophenyl group can enhance binding affinity, while the azepane ring may modulate the compound’s pharmacokinetic properties.
Materials: In materials science, the compound’s electronic properties can be attributed to the conjugation between the thiophene and fluorophenyl groups, influencing its behavior in electronic devices.
類似化合物との比較
Similar Compounds
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(4-Methylphenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity in pharmaceutical applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-16-8-6-14(7-9-16)15-4-1-2-10-20(13-15)18(21)12-17-5-3-11-22-17/h3,5-9,11,15H,1-2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCNLSNPUANMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B2945557.png)
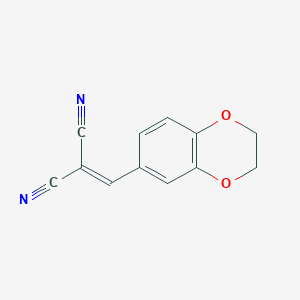
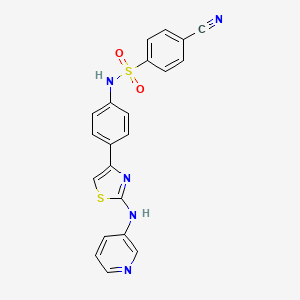
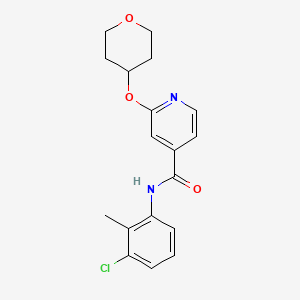
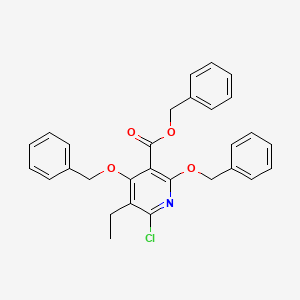
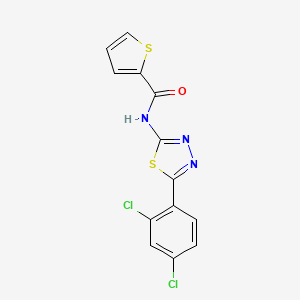
![(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone](/img/structure/B2945569.png)
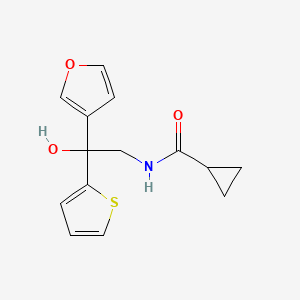
![[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride](/img/structure/B2945571.png)


![2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane](/img/structure/B2945578.png)
![(4R,5S)-4-(Aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B2945579.png)
